molecular formula C24H18ClFN2O4S B2935047 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866808-68-6

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2935047
CAS No.: 866808-68-6
M. Wt: 484.93
InChI Key: AUJJHEURISGMJZ-UHFFFAOYSA-N
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Description

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline core, a sulfonyl group, and a fluorine atom, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:

    Formation of the Quinoline Core: This can be achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides.

    Fluorination: The fluorine atom is typically introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfoxides or sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the quinoline core play crucial roles in binding to these targets, leading to modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-chlorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
  • 2-[3-(4-methylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide

Uniqueness

The presence of the fluorine atom and the specific arrangement of functional groups in 2-[3-(4-chlorobenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide distinguishes it from similar compounds

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonyl-6-fluoro-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClFN2O4S/c1-15-3-2-4-18(11-15)27-23(29)14-28-13-22(24(30)20-12-17(26)7-10-21(20)28)33(31,32)19-8-5-16(25)6-9-19/h2-13H,14H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUJJHEURISGMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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